molecular formula C9H15NO3 B11817147 (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

Cat. No.: B11817147
M. Wt: 185.22 g/mol
InChI Key: TZBPZBWOSCIJOZ-NKWVEPMBSA-N
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Description

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one (CAS 766538-83-4) is a chiral compound of high interest in pharmaceutical research and organic synthesis . It features a pyrrolidin-2-one core, a privileged structure in medicinal chemistry, fused with a 1,3-dioxolane protecting group, giving it significant synthetic versatility . The compound possesses two stereogenic centers, both in the (S) configuration, making it a valuable single-isomer building block for the synthesis of enantiomerically pure drugs and complex molecules . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 g/mol . The defined stereochemistry is critical for research into structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands where spatial orientation is key to biological activity. The dioxolane group can serve as a protected form of a diol, which can be readily deprotected to reveal reactive handles for further chemical modification, enabling its use as a key intermediate in multi-step synthetic routes. Researchers utilize this compound in the exploration of new therapeutic agents and as a chiral scaffold in method development. Please handle with appropriate care; this product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(4S)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

TZBPZBWOSCIJOZ-NKWVEPMBSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2CC(=O)NC2)C

Canonical SMILES

CC1(OCC(O1)C2CC(=O)NC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one can be achieved through various methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one typically involve scalable and efficient synthetic routes that can be carried out under controlled conditions. The use of continuous flow reactors and microchannel reactors is common in industrial settings to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Alkyl/Aryl Substituents

Several pyrrolidin-2-one derivatives with varied substituents have been synthesized and characterized. Key examples include:

Compound Name Substituents Optical Rotation ([α]D) Key Spectral Data (¹H NMR) Application/Notes Reference
(4S,1'S)-1-(Phenylethyl)pyrrolidin-2-one Phenylethyl group at N1 -103.6° (c 1, CHCl₃) δ 1.51 (d, J=7.2 Hz), 7.32 (m, ArH) Diastereomerically pure intermediate
(4R,1'S)-1-(Phenylethyl)pyrrolidin-2-one Phenylethyl group at N1 -102.6° (c 1, CHCl₃) δ 0.83 (d, J=6.6 Hz), 5.51 (q, J=6.9 Hz) Studied for stereochemical assignments
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline at C3, methyl at N1 N/A IR: 2981 cm⁻¹ (C-H stretch) Antimicrobial activity

Key Observations :

  • Stereochemical Impact : The (S,S) configuration in the target compound contrasts with diastereomers like (4S,1'S)- and (4R,1'S)-pyrrolidin-2-ones, which exhibit distinct optical rotations and NMR splitting patterns due to spatial arrangements .

Dioxolane-Containing Analogues

The 2,2-dimethyl-1,3-dioxolane group is a recurring motif in chiral synthesis. Comparisons include:

Compound Name Core Structure Key Feature Reference
(R)-6-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)cyclohexadienal Cyclohexadienal + dioxolane [α]D = +33.5° (CHCl₃); IR: 1670 cm⁻¹ (C=O)
Methyl 2(E)-3-(...dioxolan-4-yl)acrylate Acrylate + dioxolane Used in multi-step synthesis

Key Observations :

  • Stereochemical Utility : The dioxolane group enhances chiral induction in both the target compound and (R)-6-((S)-dioxolane)cyclohexadienal, as evidenced by their high optical rotations .
  • Reactivity : The dioxolane’s electron-withdrawing nature stabilizes adjacent carbonyl groups, facilitating nucleophilic additions in intermediates like those in .

Pyrrolidine Derivatives with Heterocyclic Modifications

Other pyrrolidine-based compounds with functional diversity:

Compound Name Modification Application Reference
(2S,4R)-2-Dimethylaminocarbonyl-4-methanesulfonyloxy-pyrrolidine Sulfonate ester at C4 Intermediate for protease inhibitors
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine Pyridine-pyrrolidine hybrid Anticancer research

Key Observations :

  • Synthetic Flexibility: The target compound’s pyrrolidinone core allows for functionalization at multiple positions, akin to sulfonate esters in .
  • Therapeutic Potential: While the target compound lacks direct therapeutic data, hybrids like those in highlight the structural versatility of pyrrolidine derivatives in drug discovery .

Biological Activity

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one is C9H15NO3C_9H_{15}NO_3. Its structure includes a pyrrolidinone ring and a dioxolane moiety, which contribute to its biological profile.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of dioxolane can inhibit the growth of various bacterial strains. The presence of the pyrrolidinone ring may enhance this activity by facilitating interaction with bacterial cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For example, derivatives of pyrrolidinones have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways. The specific activity of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one in this context remains to be fully elucidated but is a promising area for further research.

Neuroprotective Effects

Compounds with similar structural characteristics have been studied for neuroprotective effects. The ability to cross the blood-brain barrier and modulate neurotransmitter systems could position (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one as a candidate for treating neurodegenerative diseases.

Synthesis Methods

The synthesis of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one typically involves multi-step organic reactions. A common method includes the reduction of corresponding precursors followed by cyclization to form the desired pyrrolidinone structure.

Example Synthesis Route:

  • Starting Material : Begin with an appropriate dioxolane derivative.
  • Reduction : Use reducing agents such as lithium aluminum hydride (LiAlH₄) to form alcohol intermediates.
  • Cyclization : Employ acid-catalyzed cyclization to form the pyrrolidinone ring.

Case Study 1: Antimicrobial Efficacy

In a study examining various dioxolane derivatives, it was found that compounds similar to (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of several pyrrolidinone derivatives on human cancer cell lines. Results indicated that compounds with a dioxolane substituent had enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized MTT assays to quantify cell viability post-treatment.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition at MIC < 50 µg/mL
AnticancerHeLa cellsIC₅₀ = 25 µM
NeuroprotectiveSH-SY5Y cellsReduced apoptosis

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